4-(Dibenzo[b,d]furan-3-yl)aniline
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Overview
Description
4-(Dibenzo[b,d]furan-3-yl)aniline is an organic compound with the molecular formula C18H13NO. It consists of a dibenzofuran moiety attached to an aniline group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-3-yl)aniline typically involves the following steps:
Formation of Dibenzofuran: Dibenzofuran is synthesized through the cyclization of biphenyl ether.
Nitration and Reduction: The dibenzofuran undergoes nitration to form nitrodibenzofuran, which is then reduced to aminodibenzofuran.
Coupling Reaction: The aminodibenzofuran is coupled with aniline under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and aminated compounds .
Scientific Research Applications
4-(Dibenzo[b,d]furan-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-3-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacks the aniline group.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzodioxin: A structurally related compound with two oxygen atoms in the ring system.
Uniqueness
4-(Dibenzo[b,d]furan-3-yl)aniline is unique due to its combination of the dibenzofuran and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-dibenzofuran-3-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c19-14-8-5-12(6-9-14)13-7-10-16-15-3-1-2-4-17(15)20-18(16)11-13/h1-11H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFSAMGRDQEQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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